Promegestone
Overview
Description
Promegestone, also known as R 5020, is a potent progestin that is devoid of androgenic side-effects and has marked anti-estrogenic activity . It is an AChR noncompetitive antagonist that may alter AChR function by interactions at the lipid-protein interface . Promegestone is used in the treatment of gynecological disorders due to luteal insufficiency .
Physical And Chemical Properties Analysis
Promegestone has a molecular weight of 326.472 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 486.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 95.1±0.4 cm3 .
Scientific Research Applications
Interaction with Nicotinic Acetylcholine Receptors
Promegestone, a progestin steroid, has been studied for its impact on nicotinic acetylcholine (ACh) receptors. Research has shown that promegestone can reversibly inhibit ACh-induced currents in Torpedo ACh receptors expressed in Xenopus oocytes. This suggests that promegestone may alter ACh receptor function through interactions at the lipid-protein interface (Blanton, Xie, Dangott, & Cohen, 1999).
Impact on Glucocorticoid Action
Promegestone's role as an antagonist of glucocorticoid action has been investigated. It has been found to bind specifically to nuclei purified from steroid-treated HTC cells, indicating its potential influence on glucocorticoid receptors (Golaz & Beck, 1983).
Effects on Breast Cancer Cell Growth
Studies have explored the effects of promegestone on the growth of human breast cancer cell lines. In progesterone-receptor-rich breast cancer cells, promegestone showed significant growth stimulation at physiological concentrations. This has implications for breast cancer therapy, particularly in the context of anti-progestin and anti-estrogen treatments (Hissom & Moore, 1987).
Regulation of Insulin-like Growth Factor Binding Proteins
Promegestone's interaction with estrogen and progesterone in breast cancer cells has been found to regulate the secretion of insulin-like growth factors and binding proteins. This regulation can influence the growth of breast cancers by altering the tumor's responsiveness to these factors (Owens, Gill, De Young, Weger, Knowles, & Moyse, 1993).
Role in the Thymus and Immune System
Research has identified specific progestin receptors in the thymus, particularly in rats. These findings suggest a possible direct effect of progesterone and promegestone on the thymus, potentially influencing immune responses (Fujii-Hanamoto, Seiki, Sakabe, & Ogawa, 1985).
Influence on Ciliary Beat Frequency in Fallopian Tubes
Promegestone has been shown to rapidly reduce ciliary beat frequency in the fallopian tubes of mice, mediated by the classical progesterone receptor. This suggests a non-genomic mechanism of action and could have implications for understanding gamete transport in the reproductive process (Bylander, Lind, Goksör, Billig, & Larsson, 2013).
Stimulation of Human Bone Cell Proliferation
Stimulation of Human Bone Cell Proliferation
Promegestone has been found to stimulate the proliferation of human bone cells and increase the production of insulin-like growth factor-2 (IGF-2). This suggests a potential role for promegestone in bone health and the regulation of bone turnover, highlighting its significance beyond reproductive functions (Trémollieres, Strong, Baylink, & Mohan, 1992).
Effects on Human Breast Cell Cultures
Studies have shown that promegestone can influence the differentiation and proliferation of human breast cells in culture. Its presence has been associated with increased differentiation and reduced turnover of young cells, indicating a significant role in breast tissue biology (Chomette, Auriol, Tranbaloc, Gompel, Malet, & Kuttenn, 1986).
Prevention of Preterm Birth in Mice
Promegestone has been investigated for its ability to delay term parturition and prevent systemic inflammation-mediated preterm birth in mice. This highlights its potential therapeutic application in managing preterm labor in human pregnancies (Shynlova, Nadeem, Dorogin, Mesiano, & Lye, 2021).
Influence on Mitochondrial Development
Research involving promegestone has shown its impact on mitochondrial development in uterine glandular cells in rats. Promegestone induced the proliferation of giant mitochondria, indicating its potential role in cellular energy dynamics and hormone-related cellular processes (Secchi & Lecaque, 1984).
Modulation of Oestrone Sulphatase Activity in Breast Cancer Cells
Promegestone has been observed to inhibit oestrone sulphatase activity in breast cancer cell lines. This effect could offer new avenues for breast cancer treatment, especially considering the role of oestradiol in hormone-dependent breast cancer (Chetrite, Varin, Delalonde, & Pasqualini, 1993).
Safety And Hazards
Future Directions
Promegestone, a selective progesterone receptor modulator, has been studied for its potential to delay term labor and prevent preterm labor in mice . It was found to completely suppress term parturition and systemic bacterial-endotoxin-induced preterm birth in mice . This suggests that such selective progesterone receptor modulators may represent a potential therapeutic approach to the prevention of preterm labor in women at high risk of preterm birth .
properties
IUPAC Name |
(8S,13S,14S,17S)-13,17-dimethyl-17-propanoyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-4-20(24)22(3)12-10-19-18-7-5-14-13-15(23)6-8-16(14)17(18)9-11-21(19,22)2/h13,18-19H,4-12H2,1-3H3/t18-,19+,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFCYTLOTYIJMR-XMGTWHOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036510 | |
Record name | Promegestone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4036510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Promegestone | |
CAS RN |
34184-77-5 | |
Record name | Promegestone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34184-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Promegestone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034184775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Promegestone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13602 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Promegestone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4036510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17alpha-methyl-17-propionylestra-4,9-dien-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROMEGESTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XE0V2SQYX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.